molecular formula C10H15FN2 B13609168 {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine

{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine

Cat. No.: B13609168
M. Wt: 182.24 g/mol
InChI Key: CVUUJUJAOGNWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is an organic compound that features a dimethylamino group attached to a fluorophenyl ring via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated amines with biological macromolecules. Its ability to form hydrogen bonds and participate in electrostatic interactions makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features are conducive to binding with various biological targets, making it a candidate for drug design and discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine
  • {2-[(Dimethylamino)methyl]-4-fluorophenol}
  • {2-[(Dimethylamino)methyl]-4-fluoroaniline}

Uniqueness

This compound is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, which are not commonly found in other similar compounds.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]-4-fluorophenyl]methanamine

InChI

InChI=1S/C10H15FN2/c1-13(2)7-9-5-10(11)4-3-8(9)6-12/h3-5H,6-7,12H2,1-2H3

InChI Key

CVUUJUJAOGNWLM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.